molecular formula C16H16N4O4 B2522281 N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide CAS No. 1396768-36-7

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2522281
CAS No.: 1396768-36-7
M. Wt: 328.328
InChI Key: LQZDKLKVJYINKS-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carbamoyl group, and a cyclobutanecarboxamido moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amide groups, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development, particularly for its interactions with biological targets.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as oncology or infectious diseases.

    Industry: Its role as a synthetic intermediate makes it valuable in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. For instance, the compound may inhibit or activate specific enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
  • N-(2-carbamoylphenyl)-2-(cyclopentanecarboxamido)oxazole-4-carboxamide
  • N-(2-carbamoylphenyl)-2-(cyclohexanecarboxamido)oxazole-4-carboxamide

Uniqueness

N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is unique due to the presence of the cyclobutanecarboxamido group, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c17-13(21)10-6-1-2-7-11(10)18-15(23)12-8-24-16(19-12)20-14(22)9-4-3-5-9/h1-2,6-9H,3-5H2,(H2,17,21)(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZDKLKVJYINKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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